molecular formula C7H13NO4S B13886097 (2R)-1-(Methylsulfonyl)-2-piperidinecarboxylic acid CAS No. 1046139-42-7

(2R)-1-(Methylsulfonyl)-2-piperidinecarboxylic acid

Cat. No.: B13886097
CAS No.: 1046139-42-7
M. Wt: 207.25 g/mol
InChI Key: FHJBZSSPDCFJEG-ZCFIWIBFSA-N
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Description

(2R)-1-(Methylsulfonyl)-2-piperidinecarboxylic acid is a chiral compound with a piperidine ring substituted with a methylsulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(Methylsulfonyl)-2-piperidinecarboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(Methylsulfonyl)-2-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(2R)-1-(Methylsulfonyl)-2-piperidinecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-1-(Methylsulfonyl)-2-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. The carboxylic acid group may also participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(Methylsulfonyl)-2-piperidinecarboxylic acid: can be compared with other piperidine derivatives, such as:

Uniqueness

The presence of both the methylsulfonyl and carboxylic acid groups in this compound imparts unique chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

1046139-42-7

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

(2R)-1-methylsulfonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO4S/c1-13(11,12)8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

FHJBZSSPDCFJEG-ZCFIWIBFSA-N

Isomeric SMILES

CS(=O)(=O)N1CCCC[C@@H]1C(=O)O

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)O

Origin of Product

United States

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